![molecular formula C12H14N2O3 B2644356 4-(2-Phenoxyacetyl)piperazin-2-one CAS No. 587850-66-6](/img/structure/B2644356.png)
4-(2-Phenoxyacetyl)piperazin-2-one
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Description
“4-(2-Phenoxyacetyl)piperazin-2-one” is a chemical compound with the CAS Number: 587850-66-6 . It has a molecular weight of 234.25 . The IUPAC name for this compound is 4-(phenoxyacetyl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for “4-(2-Phenoxyacetyl)piperazin-2-one” is 1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Scientific Research Applications
Asymmetric Catalytic Access
“4-(2-Phenoxyacetyl)piperazin-2-one” is used in the asymmetric catalytic access to piperazin-2-ones and morpholin-2-ones . This process involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . This method provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .
Synthesis of Aprepitant Intermediate
The compound is used in the synthesis of an intermediate to Aprepitant, a potent antiemetic drug . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of Aprepitant .
Synthesis of Heterocyclic Compounds
“4-(2-Phenoxyacetyl)piperazin-2-one” is used in the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals . Stereocontrolled preparations of heterocyclic drugs or key intermediates to access natural products have been elegantly carried out under one-pot operations .
Synthesis of NSAID
The compound is used in the synthesis of a new NSAID with pronounced anti-inflammatory and analgesic activities and a very low toxicity .
properties
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyacetyl)piperazin-2-one |
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